Cocoa Butter Form V/VI Crystal Polymorph Replication: POS β3 and β1 Forms vs. POP and SOS Analogs
In a comprehensive solid-state characterization of cocoa butter triglycerides, small and wide-angle powder X-ray diffraction (XRD) patterns of the β3 and β1 crystal polymorphs of POS were identical to those of crystal forms V and VI in cocoa butter—the most desirable polymorphs for confectionery applications. In contrast, the corresponding crystal polymorphs of symmetric analogs SOS (1,3-distearoyl-2-oleoyl-glycerol) and POP (1,3-dipalmitoyl-2-oleoyl-glycerol) did not replicate cocoa butter's form V and VI XRD patterns [1]. Furthermore, the crystal structure of cocoa butter in its meta-stable form IV and its transformation to the optimal form V was experimentally demonstrated to be controlled by POS [1].
| Evidence Dimension | XRD pattern congruence with cocoa butter forms V and VI |
|---|---|
| Target Compound Data | β3 and β1 crystal polymorphs of POS exhibited XRD patterns identical to cocoa butter crystal forms V and VI |
| Comparator Or Baseline | Corresponding crystal polymorphs of SOS and POP did not match cocoa butter forms V and VI XRD patterns |
| Quantified Difference | Qualitative binary outcome: POS β3/β1 patterns matched cocoa butter V/VI; SOS and POP patterns did not match |
| Conditions | Small and wide-angle powder X-ray diffraction of purified triacylglycerol crystal polymorphs |
Why This Matters
This evidence establishes that POS is structurally essential for achieving cocoa butter-compatible crystal polymorphism in CBE formulations; symmetric analogs SOS and POP cannot substitute for POS when form V/VI β-polymorph compatibility is required for product stability and sensory properties.
- [1] Mirzaee Ghazani, S. (2018). Molecular origins of cocoa butter triclinic polymorphism. Doctoral dissertation, University of Guelph. View Source
